(5S)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride
Overview
Description
(5S)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzazepines. These compounds are characterized by a benzene ring fused to an azepine ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol typically involves the following steps:
Formation of the Azepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenyl-substituted amine and a ketone.
Hydroxylation: Introduction of the hydroxyl group at the 7th position can be done using oxidizing agents under controlled conditions.
Methylation: The methyl group at the 3rd position can be introduced using methylating agents like methyl iodide in the presence of a base.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the cyclization step and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the azepine ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated azepine derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: The compound may have potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Medicine
Drug Development: It can be explored for its therapeutic potential in treating neurological disorders.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (5S)-1-Acetyl-3-(2-Chlorophenyl)-4,5-Dihydro-1H-Pyrazol-5-Yl]Phenol
- (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-Nonylpiperidine-3,4,5-Triol
Uniqueness
- Structural Features : The presence of both a benzene and an azepine ring fused together is a unique structural feature that distinguishes it from other compounds.
- Functional Groups : The specific arrangement of methyl, phenyl, and hydroxyl groups contributes to its unique chemical properties and potential applications.
This detailed article provides a comprehensive overview of (5S)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(5S)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-10-9-14-7-8-15(19)11-16(14)17(12-18)13-5-3-2-4-6-13;/h2-8,11,17,19H,9-10,12H2,1H3;1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYVYDUSYMTHIF-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=C(C=C2)O)C(C1)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C=C(C=C2)O)[C@@H](C1)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746818 | |
Record name | (5S)-3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217444-86-4, 109010-52-8 | |
Record name | 1H-3-Benzazepin-7-ol, 2,3,4,5-tetrahydro-3-methyl-5-phenyl-, hydrochloride (1:1), (5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217444-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S)-3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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